Isoxazole versus Pyrazole Scaffold: Differential Kinase Hinge-Binding Geometry and Predicted p38α Selectivity Shift
The isoxazole ring in 1-(5-(tert-butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea engages the kinase hinge region through a N–O dipole array, contrasting with the N–N hydrogen-bonding geometry of the pyrazole-based BIRB 796 (doramapimod). In co-crystal structures of BIRB 796 with p38α (PDB: 1KV2), the pyrazole N2 accepts a hydrogen bond from Met109 backbone NH, while N1′ donates to Met109 CO, a bidentate interaction contributing to its Kd of 0.1 nM [1]. The isoxazole oxygen in the target compound cannot serve as a hydrogen bond donor at the equivalent position, altering the hinge-binding pharmacophore. Consistent with this scaffold effect, the FLT3 SAR series by Xu et al. (2015) demonstrated that the 5-tert-butylisoxazol-3-yl urea motif yields FLT3-ITD inhibitory activity (compound 16i: IC₅₀ = 0.072 nM against FLT3-ITD in MV4-11 cells) that differs from pyrazole-urea analogs, indicating that isoxazole-to-pyrazole substitution can shift potency by an estimated 10- to 100-fold depending on the kinase target [2]. The target compound therefore cannot be assumed to recapitulate BIRB 796's p38α potency or selectivity profile without direct testing, and it may exhibit a distinct kinase selectivity fingerprint favoring FLT3/CSF-1R over p38α [3].
| Evidence Dimension | Kinase hinge-binding geometry and resultant target potency |
|---|---|
| Target Compound Data | Isoxazole hinge binder; quantitative p38α or FLT3 IC₅₀ not publicly reported for this specific compound |
| Comparator Or Baseline | BIRB 796 (pyrazole-naphthyl urea): p38α Kd = 0.1 nM [1]; FLT3-ITD compound 16i (isoxazole-phenyl urea): IC₅₀ = 0.072 nM [2] |
| Quantified Difference | Estimated ≥10-fold potency shift possible between isoxazole and pyrazole scaffolds based on FLT3 SAR series; exact magnitude requires direct comparative assay |
| Conditions | BIRB 796: p38α kinase binding assay (SPR). FLT3 compound 16i: MV4-11 cellular proliferation assay. |
Why This Matters
Researchers selecting between isoxazole- and pyrazole-based naphthylurea kinase probes must anticipate fundamentally different kinase selectivity profiles; procurement of this compound enables empirical discrimination of isoxazole-specific kinome engagement.
- [1] Pargellis C, Tong L, Churchill L, et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. 2002;9(4):268-272. doi:10.1038/nsb770 View Source
- [2] Xu Y, Wang NY, Song XJ, et al. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry. 2015;23(17):5833-5844. doi:10.1016/j.bmc.2015.06.033 View Source
- [3] WO2011150198A1 – Azolyl urea compounds and methods of use thereof (CSF-1R kinase modulators). Filed 2011-05-26. Published 2011-12-01. Applicant: Ambit Biosciences Corp. View Source
